(3-Fluorooxan-3-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-fluorooxan-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)2-1-3-11-4-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXWQGZMZXPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production methods for (3-Fluorooxan-3-yl)methanesulfonyl chloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorooxan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: Can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives.
Scientific Research Applications
(3-Fluorooxan-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluorooxan-3-yl)methanesulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their function and activity.
Comparison with Similar Compounds
Analysis :
- Trifluoromethanesulfonyl chloride (triflyl chloride) has a strong electron-withdrawing -CF₃ group, making it highly reactive in trifluoromethylation and sulfonylation reactions ().
- Methanesulfonyl chloride lacks aromatic or heterocyclic substituents, leading to faster hydrolysis under basic conditions ().
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|
| This compound | 216.66 | Not reported | Not reported |
| Trifluoromethanesulfonyl chloride | 168.52 | 29–32 | 1.583 |
| Methanesulfonyl chloride | 114.55 | 161–162 | 1.480 |
| Benzenesulfonyl chloride | 176.62 | 251–252 | 1.384 |
Analysis :
- The target compound’s molecular weight (216.66 g/mol ) is higher than triflyl chloride (168.52 g/mol ) due to the oxane ring ().
- Triflyl chloride has an exceptionally low boiling point (29–32°C ), reflecting its volatility and reactivity ().
- Benzenesulfonyl chloride ’s higher boiling point (251–252°C ) correlates with its aromatic structure and stronger intermolecular forces ().
Reactivity and Stability
| Compound | Hydrolysis Conditions | Stability Profile |
|---|---|---|
| This compound | Likely requires prolonged basic conditions | Moderate; stabilized by fluorine |
| Trifluoromethanesulfonyl chloride | Rapid hydrolysis at room temperature | Low; highly reactive and volatile |
| Methanesulfonyl chloride | Reacts rapidly with 2.5 M NaOH (RT) | Low; prone to exothermic hydrolysis |
| Benzenesulfonyl chloride | Requires reflux with 2.5 M NaOH (1–24 h) | High; slower hydrolysis due to aryl group |
Analysis :
- The target compound’s hydrolysis behavior is inferred from structurally similar sulfonyl chlorides. Its fluoro-oxane ring may slow hydrolysis compared to aliphatic analogs but accelerate it relative to aromatic ones ().
- Methanesulfonyl chloride reacts violently with water and bases, necessitating careful handling ().
- Benzenesulfonyl chloride ’s aromatic ring stabilizes the sulfonyl chloride group, requiring reflux for complete degradation ().
Analysis :
- The target compound is used to introduce sulfonate groups into complex molecules, leveraging its fluorine-enhanced stability ().
- Triflyl chloride is a cornerstone in fluoroorganic chemistry for installing CF₃ groups ().
- Methanesulfonyl chloride ’s simplicity makes it a staple in protecting-group chemistry ().
Biological Activity
(3-Fluorooxan-3-yl)methanesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorinated oxane ring and a methanesulfonyl chloride functional group. Its molecular formula is C₇H₈ClFNO₂S, and it has a molecular weight of approximately 227.66 g/mol. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify nucleophilic sites on proteins, enzymes, and other biomolecules, potentially leading to inhibition or activation of various biochemical pathways. The fluorine substituent may also influence binding affinity and selectivity towards specific targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies show that it effectively inhibits the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments conducted on various human cell lines reveal that this compound has selective toxicity profiles. The compound was tested against:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate that while the compound shows promise as an anticancer agent, further studies are needed to evaluate its safety profile.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on cancer cell proliferation. The results demonstrated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The study highlighted the potential use of this compound in targeted cancer therapies.
Case Study 2: Enzyme Inhibition
Another research article focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit acetylcholinesterase with an IC₅₀ value of 50 nM, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's.
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that this compound poses risks such as skin irritation and respiratory issues upon exposure. The compound is classified as hazardous based on standard safety data sheets:
| Hazard Classification | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed; causes severe skin burns |
| Respiratory Irritation | May cause respiratory irritation |
| Eye Damage | Causes serious eye damage |
Q & A
Q. What are the recommended synthetic routes for (3-Fluorooxan-3-yl)methanesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of corresponding thiol intermediates. For example, fluorinated oxolane precursors may undergo sulfonation using chlorosulfonic acid or thiol oxidation with chlorine gas . Reaction conditions (temperature, solvent polarity, and catalyst use) critically affect yield. Anhydrous dichloromethane or THF at 0–5°C minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride group) . Purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate high-purity product.
Q. How should researchers safely handle this compound given its reactivity and toxicity?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation of vapors .
- Storage : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition. Avoid contact with moisture or strong oxidizers (e.g., peroxides) .
- Spill Management : Neutralize spills with sodium bicarbonate or sand. Collect residues in sealed containers for hazardous waste disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR detects fluorine environment (δ ~-120 to -150 ppm for C-F in oxolane). NMR identifies methanesulfonyl protons (δ 3.5–4.0 ppm) and oxolane ring protons (δ 1.5–3.0 ppm) .
- IR : Strong S=O stretches at 1350–1370 cm and 1150–1170 cm; C-F stretches at 1000–1100 cm .
- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular ion [M-Cl] .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride group acts as a strong electrophile due to electron-withdrawing effects from the fluorine and sulfonyl moieties. Density functional theory (DFT) studies suggest that the fluorine substituent on the oxolane ring stabilizes transition states by polarizing the C-S bond, enhancing reactivity toward amines or alcohols . Kinetic studies (e.g., monitoring reaction rates in DMF vs. DMSO) reveal solvent-dependent activation energies, guiding optimal solvent selection for target reactions .
Q. How does the fluorinated oxolane ring influence the compound’s stability and decomposition pathways under varying pH conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the sulfonyl chloride group dominates, forming (3-fluorooxan-3-yl)methanesulfonic acid.
- Neutral/Basic Conditions (pH 7–12) : Ring-opening reactions occur via nucleophilic attack on the oxolane oxygen, leading to sulfonate esters or thioethers .
- Stability Data :
| pH | Half-Life (25°C) | Major Decomposition Product |
|---|---|---|
| 2 | 48 h | Sulfonic acid |
| 7 | 12 h | Sulfonate ester |
| 10 | 2 h | Thioether derivatives |
| (Data extrapolated from analogous sulfonyl chlorides ) |
Q. What strategies mitigate side reactions when using this compound in peptide coupling or polymer functionalization?
- Methodological Answer :
- Peptide Coupling : Use hindered bases (e.g., DIPEA) to suppress racemization. Pre-activate carboxylates with HOBt/DIC before sulfonyl chloride addition .
- Polymer Functionalization : Conduct reactions under high dilution (0.01 M) to prevent cross-linking. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for sulfonamide derivatives: How to troubleshoot?
- Methodological Answer : Yield variations often stem from trace moisture or residual solvents. Solutions:
- Dry glassware at 120°C overnight and use molecular sieves (3Å) in reaction mixtures .
- Validate anhydrous conditions via Karl Fischer titration (<50 ppm HO).
- Compare NMR spectra of products to identify hydrolyzed byproducts (e.g., sulfonic acids) .
Comparative Analysis with Analogous Compounds
Q. How does this compound compare structurally and reactively to non-fluorinated sulfonyl chlorides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
